(2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-2,5-dihydro-1,3-thiazol-4-ol
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Overview
Description
(2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-2,5-dihydro-1,3-thiazol-4-ol is a complex organic compound that features a thiazole ring, a bromophenyl group, and a hydroxy-methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-2,5-dihydro-1,3-thiazol-4-ol typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a thiazole derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Studies have investigated its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, the compound’s properties are utilized in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-2,5-dihydro-1,3-thiazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s ability to undergo redox reactions can influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-2,5-dihydro-1,3-thiazol-4-ol
- (2E,5Z)-2-[(4-fluorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-2,5-dihydro-1,3-thiazol-4-ol
- (2E,5Z)-2-[(4-methylphenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-2,5-dihydro-1,3-thiazol-4-ol
Uniqueness
The uniqueness of (2E,5Z)-2-[(4-bromophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-2,5-dihydro-1,3-thiazol-4-ol lies in the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H13BrN2O3S |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O3S/c1-23-14-8-10(2-7-13(14)21)9-15-16(22)20-17(24-15)19-12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,20,22)/b15-9- |
InChI Key |
LCEXSOWITPBJIU-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)O |
Origin of Product |
United States |
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